(azetidin-2-yl)methanesulfonamide hydrochloride chemical structure and physical properties
(azetidin-2-yl)methanesulfonamide hydrochloride chemical structure and physical properties
An in-depth technical analysis of (azetidin-2-yl)methanesulfonamide hydrochloride requires a multidisciplinary approach, bridging synthetic organic chemistry, analytical validation, and rational drug design. As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, detailing the mechanistic causality behind its synthesis, its pharmacological utility, and the self-validating protocols required for its characterization.
Executive Summary & Structural Causality
In the landscape of modern medicinal chemistry, the pursuit of novel chemical space often relies on the strategic combination of privileged scaffolds. (Azetidin-2-yl)methanesulfonamide hydrochloride (CAS: 2703781-80-8) represents a highly specialized, bifunctional building block. It merges the conformational rigidity and low lipophilicity of an azetidine ring with the potent hydrogen-bonding capacity of a primary sulfonamide.
The selection of the hydrochloride salt form is not arbitrary; it is a critical mechanistic requirement. The parent azetidine ring possesses significant ring strain (~25.2 kcal/mol) and a highly nucleophilic secondary amine. If left as a free base, the molecule is susceptible to intermolecular nucleophilic attack and spontaneous ring-opening polymerization. Protonation via hydrochloric acid neutralizes the amine's nucleophilicity, ensuring long-term shelf stability and controlled reactivity during downstream coupling [1].
Physico-Chemical Profile
To facilitate easy comparison for formulation and synthetic planning, the quantitative structural data of the molecule is summarized below.
| Property | Value |
| Chemical Name | (Azetidin-2-yl)methanesulfonamide hydrochloride |
| CAS Registry Number | 2703781-80-8 |
| Molecular Formula | C₄H₁₁ClN₂O₂S (Salt) / C₄H₁₀N₂O₂S (Free Base) |
| Monoisotopic Mass | 150.0463 Da (Free Base) |
| SMILES | C1CNC1CS(=O)(=O)N.[H]Cl |
| InChIKey | ZJCCDSAMZQWZHE-UHFFFAOYSA-N (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility Profile | High in H₂O, D₂O, Methanol, and DMSO |
Data cross-referenced with exact mass analytics from the PubChemLite database [2].
Pharmacophore Utility in Drug Design
The architecture of this molecule is engineered for specific pharmacokinetic (PK) and pharmacodynamic (PD) enhancements.
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The Azetidine Core : Acts as a superior bioisostere for larger, more lipophilic heterocycles like pyrrolidine or piperidine. It lowers the overall LogP of the parent drug, improving metabolic stability and aqueous solubility while enforcing a rigid 3D vector for substituents [3].
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The Methanesulfonamide Group : Sulfonamides are classic, neglected sulfur(VI) pharmacophores. They act as robust hydrogen bond donors and acceptors, frequently utilized to anchor molecules into target protein pockets (e.g., the zinc-binding site of carbonic anhydrases or the hinge region of kinases) [4].
Logical mapping of structural components to pharmacological utility.
Synthesis and Mechanistic Workflow
The synthesis of this molecule requires strict protecting group chemistry. Direct sulfonylation of an unprotected azetidine is impossible due to competing N-sulfonylation and ring degradation. The following step-by-step methodology utilizes a self-validating deprotection sequence.
Step-by-Step Methodology:
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Reduction : Begin with N-Boc-azetidine-2-carboxylic acid. Reduce the carboxylic acid to the corresponding alcohol (N-Boc-azetidin-2-ylmethanol) using Borane-THF (BH₃·THF) at 0°C. Causality: BH₃ selectively reduces the acid without cleaving the Boc protecting group.
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Activation : Treat the alcohol with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) to form the mesylate leaving group.
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Thiolation : Displace the mesylate with potassium thioacetate (KSAc) in DMF at 60°C to yield the thioester.
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Oxidation : Subject the thioester to oxidative cleavage using N-chlorosuccinimide (NCS) in aqueous HCl/acetonitrile. Causality: This step directly converts the thioester into the highly reactive sulfonyl chloride intermediate.
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Amidation : Immediately quench the sulfonyl chloride with aqueous ammonia (NH₄OH) to form the N-Boc protected methanesulfonamide.
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Deprotection & Salt Formation (Self-Validating Step) : Dissolve the intermediate in anhydrous 1,4-dioxane and add 4M HCl in dioxane.
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Self-Validation: The reaction visually validates its own progress. The cleavage of the Boc group releases equimolar amounts of carbon dioxide (CO₂) and isobutylene gas. The cessation of effervescence precisely indicates reaction completion. The highly polar (azetidin-2-yl)methanesulfonamide hydrochloride will spontaneously precipitate out of the non-polar dioxane as a white solid, allowing for isolation via simple vacuum filtration.
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Analytical Characterization & Validation Protocol
To ensure the integrity of the synthesized batch, a self-validating analytical workflow must be employed. This system cross-references mass spectrometry with nuclear magnetic resonance to eliminate false positives.
Step-by-Step Methodology:
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Sample Preparation : Gravimetrically isolate two aliquots. Dissolve Aliquot A in LC-MS grade MeOH/H₂O (1:1). Dissolve Aliquot B in D₂O. Causality: D₂O is chosen for NMR to easily dissolve the highly polar HCl salt while exchanging the sulfonamide (-NH₂) and azetidine (-NH₂⁺) protons, preventing spectral overlap in the critical 2.0–5.0 ppm aliphatic region.
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LC-MS Acquisition : Run Aliquot A using Electrospray Ionization (ESI+).
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Validation Metric: The base peak must correspond to the protonated free base: m/z 151.05[M+H]⁺ .
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NMR Acquisition : Run Aliquot B for ¹H and ¹³C NMR.
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Validation Metric: The ¹H NMR must show highly coupled multiplets for the strained azetidine ring protons (typically between 2.2 ppm and 4.5 ppm). The methylene bridge (-CH₂-SO₂-) will appear as a distinct diastereotopic pair if the C2 chiral center is resolved.
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Cross-Validation : The purity integrated from the LC-UV trace (>95%) must mathematically align with the absence of solvent peaks (e.g., dioxane at 3.7 ppm) in the ¹H NMR spectrum.
Self-validating analytical workflow for structural confirmation.
Handling and Storage Protocols
Due to the presence of the hydrochloride salt, the compound exhibits moderate hygroscopicity. It must be stored in tightly sealed amber vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Exposure to ambient humidity will lead to water absorption, which can throw off stoichiometric calculations during downstream parallel library synthesis or fragment-based drug design (FBDD) campaigns.
References
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NextSDS. "(azetidin-3-yl)methanesulfonamide hydrochloride — Chemical Substance Information (Cross-referenced with 2703781-80-8)." NextSDS Database. Available at:[Link]
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PubChemLite. "Explore C4H10N2O2S: (azetidin-2-yl)methanesulfonamide hydrochloride." Luxembourg Centre for Systems Biomedicine. Available at: [Link]
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Brandi, A., Cicchi, S., & Cordero, F. M. "Azetidines in Drug Discovery and Organic Synthesis." Chemical Reviews, 2008, 108(9), 3988–4035. Available at:[Link]
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Lücking, U. "Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development." MedChemComm, Royal Society of Chemistry, 2019, 10, 367-375. Available at:[Link]

